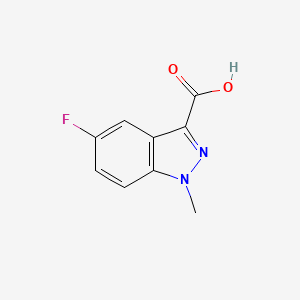

5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-fluoro-1-methylindazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-12-7-3-2-5(10)4-6(7)8(11-12)9(13)14/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZEJUCPSOXTCSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)C(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672033 | |

| Record name | 5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886368-88-3 | |

| Record name | 5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of 5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. We will explore its core structural features, physicochemical properties, validated synthesis protocols, and comprehensive analytical characterization. Furthermore, this document elucidates the compound's significance and applications in drug discovery, grounded in its role as a versatile scaffold for developing targeted therapeutics. The protocols and data presented herein are synthesized from peer-reviewed literature and established chemical data sources to ensure scientific integrity and practical applicability for professionals in the field.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] These nitrogen-containing heterocycles are key components in therapeutics targeting a wide array of conditions, including cancer, inflammation, and infectious diseases.[1][2][3] The versatility of the indazole core allows it to mimic other important biological motifs, such as the catechol group, enabling it to form critical interactions with biological macromolecules like proteins and nucleic acids.[1][4]

This compound (herein referred to as the "title compound") is a highly functionalized derivative that offers several strategic advantages for drug design. The specific placement of its substituents—a fluorine atom at the 5-position, a methyl group at the N1 position, and a carboxylic acid at the 3-position—provides medicinal chemists with precise handles to modulate physicochemical properties and biological activity. The fluorine atom, in particular, is a valuable bioisostere for hydrogen and can enhance metabolic stability, binding affinity, and membrane permeability.

This guide serves as a comprehensive resource for researchers leveraging this powerful intermediate in their synthetic and drug discovery endeavors.

Physicochemical and Structural Properties

A thorough understanding of a molecule's properties is fundamental to its application. The structural features of this compound directly influence its reactivity, solubility, and interaction with biological targets.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 886368-88-3 | [5] |

| Molecular Formula | C₉H₇FN₂O₂ | [6] |

| Molecular Weight | 194.16 g/mol | [5][6] |

| Topological Polar Surface Area | 55.1 Ų | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 4 | [6] |

| Rotatable Bond Count | 1 | [6] |

| XLogP3 | 1.5 | [6] |

Structural Analysis:

-

Indazole Core: The bicyclic aromatic indazole ring provides a rigid scaffold, crucial for presenting other functional groups in a defined spatial orientation for target binding.

-

N1-Methyl Group: The methylation at the N1 position resolves the tautomeric ambiguity of the indazole ring, preventing unwanted isomerism in subsequent reactions. This modification is critical for ensuring regiochemical control during synthesis and consistent biological activity.

-

C3-Carboxylic Acid: The carboxylic acid group is a versatile functional handle. It can participate in amide bond formation, esterification, or serve as a key hydrogen bond donor/acceptor to engage with amino acid residues in a protein's active site.[4] Its acidic nature also significantly influences the compound's solubility profile.

-

C5-Fluorine Atom: The strategic placement of a fluorine atom on the benzene portion of the indazole ring is a common strategy in medicinal chemistry. It can increase binding affinity through favorable electrostatic interactions and often improves metabolic stability by blocking potential sites of oxidative metabolism.

Synthesis and Mechanistic Rationale

The synthesis of N-alkylated indazole-3-carboxylic acids is a well-established area of organic chemistry. A common and efficient strategy involves the direct and selective alkylation of the corresponding indazole-3-carboxylic acid precursor, which offers high regioselectivity for the desired N1 isomer.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for N1-methylation of the indazole core.

Detailed Experimental Protocol

This protocol is adapted from established methods for the selective N-alkylation of indazole-3-carboxylic acids.[7]

Materials:

-

5-Fluoro-1H-indazole-3-carboxylic acid (CAS 1077-96-9)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methyl iodide (CH₃I)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add 5-Fluoro-1H-indazole-3-carboxylic acid (1.0 eq).

-

Anion Formation: Suspend the starting material in anhydrous DMF. Cool the mixture to 0 °C in an ice bath. Carefully add sodium hydride (2.5-3.0 eq) portion-wise.

-

Causality Insight: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates both the carboxylic acid and the N1-proton of the indazole ring, forming a dianion. Using a strong base ensures complete deprotonation, which is essential for driving the subsequent alkylation to completion. DMF is an ideal polar aprotic solvent that effectively solvates the resulting anion.

-

-

Alkylation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Re-cool the mixture to 0 °C and add methyl iodide (1.3-1.5 eq) dropwise via syringe.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Trustworthiness Check: Monitoring ensures the reaction has gone to completion, preventing the isolation of a mixture of starting material and product, which would complicate purification.

-

-

Quenching and Work-up: Carefully quench the reaction by slowly adding it to a beaker of ice-cold water. Acidify the aqueous mixture to a pH of ~2-3 with 1 M HCl.

-

Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or flash column chromatography if necessary to yield the final product as a solid.

-

Self-Validation: The final purity should be confirmed by NMR and MS analysis as described in the following section.

-

Analytical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following data represent typical expected values for this compound.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the indazole ring (typically in the δ 7.0-8.0 ppm range), with characteristic splitting patterns influenced by the fluorine substituent. A singlet for the N-CH₃ group (typically δ ~4.0 ppm). A broad singlet for the carboxylic acid proton (COOH), which is D₂O exchangeable. |

| ¹³C NMR | Resonances for all 9 unique carbon atoms, including the carbonyl carbon of the carboxylic acid (δ > 160 ppm), aromatic carbons (δ 100-150 ppm, with C-F coupling visible), and the N-methyl carbon (δ ~35-40 ppm). |

| ¹⁹F NMR | A single resonance for the fluorine atom, with its chemical shift providing information about the electronic environment. |

| Mass Spec (MS) | [M+H]⁺: Expected m/z = 195.0564. [M-H]⁻: Expected m/z = 193.0419. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. |

| Infrared (IR) | A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). A sharp C=O stretch from the carbonyl group (~1700 cm⁻¹). C-F stretching vibrations (~1100-1250 cm⁻¹). |

Applications in Drug Discovery and Development

This compound is not typically a final drug product but rather a crucial intermediate for the synthesis of more complex, pharmacologically active molecules. The indazole scaffold is a cornerstone in the development of kinase inhibitors, anti-proliferative agents, and other targeted therapies.[8]

Role as a Synthetic Intermediate

The carboxylic acid moiety is the primary reactive site for elaboration. It is commonly activated and coupled with various amines to form a diverse library of amide derivatives. This amide coupling is a foundational reaction in medicinal chemistry for exploring structure-activity relationships (SAR).

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. bloomtechz.com [bloomtechz.com]

- 5. This compound [cymitquimica.com]

- 6. echemi.com [echemi.com]

- 7. diva-portal.org [diva-portal.org]

- 8. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid (CAS No: 886368-88-3)

This guide provides a comprehensive technical overview of 5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis, characterization, applications, and safety protocols, grounded in established scientific principles and field-proven insights.

Introduction and Chemical Identity

This compound is a fluorinated derivative of indazole-3-carboxylic acid. The introduction of a fluorine atom at the 5-position and a methyl group at the 1-position of the indazole ring system significantly modulates its physicochemical and biological properties.[1][2] These modifications can enhance metabolic stability, binding affinity to biological targets, and cell permeability, making it a valuable intermediate in the synthesis of bioactive molecules.[1]

CAS Number: 886368-88-3[2]

Molecular Formula: C₉H₇FN₂O₂[2]

Molecular Weight: 194.16 g/mol [2]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. These parameters are crucial for understanding the compound's behavior in various experimental settings, including its solubility, reactivity, and potential for biological activity.

| Property | Value | Source |

| CAS Number | 886368-88-3 | [2] |

| Molecular Formula | C₉H₇FN₂O₂ | [2] |

| Molecular Weight | 194.16 g/mol | [2] |

| Appearance | Off-white to yellow crystalline powder (inferred from analogous compounds) | [3] |

| Purity | Typically >95% | [2] |

| InChI Key | MZEJUCPSOXTCSZ-UHFFFAOYSA-N | [2] |

Synthesis and Methodology

The synthesis of this compound is typically achieved through the N-methylation of its precursor, 5-fluoro-1H-indazole-3-carboxylic acid. This alkylation is a critical step, and various methodologies have been developed to control the regioselectivity of the methylation, favoring the desired N1-isomer over the N2-isomer.

General Synthesis Pathway

The core of the synthesis involves the deprotonation of the indazole nitrogen followed by nucleophilic attack on a methylating agent. The choice of base and methylating agent can significantly influence the reaction's efficiency and selectivity.

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol (Adapted from analogous synthesis)

This protocol is adapted from established procedures for the N-methylation of indazole-3-carboxylic acids.[4] The causality behind the choice of reagents lies in achieving high regioselectivity for the N1-position and ensuring a high yield of the final product.

Materials:

-

5-Fluoro-1H-indazole-3-carboxylic acid (starting material)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methyl iodide (CH₃I)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 5-fluoro-1H-indazole-3-carboxylic acid (1.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere to dissolve the starting material.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. The addition of a strong base like NaH is crucial for the complete deprotonation of the indazole nitrogen, forming the nucleophilic anion.

-

Methylation: After stirring at 0 °C for 30 minutes, add methyl iodide (1.2 eq) dropwise via the dropping funnel. Methyl iodide is a highly effective methylating agent.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by carefully adding water.

-

Acidify the mixture to a pH of approximately 3-4 with 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Wash the combined organic layers with saturated NaHCO₃ solution and then with brine. The bicarbonate wash removes any unreacted carboxylic acid.

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

-

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum of the starting material, 5-fluoro-1H-indazole-3-carboxylic acid, is available.[5] Upon successful N-methylation, the appearance of a singlet in the range of 3.8-4.2 ppm, corresponding to the N-methyl protons, is expected. The aromatic protons will exhibit splitting patterns consistent with the substitution on the indazole ring.

-

¹³C NMR: The ¹³C NMR spectrum will show a characteristic signal for the N-methyl carbon at approximately 35-40 ppm. The signals for the carboxylic acid carbon and the aromatic carbons will also be present in their respective regions.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 195.05.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-F bond vibrations.

Applications in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anti-tumor, anti-inflammatory, and analgesic properties.[6]

-

Kinase Inhibitors: Fluorinated indazole derivatives are key components of several kinase inhibitors used in oncology. The fluorine atom can enhance binding to the target kinase and improve the pharmacokinetic profile of the drug.[6]

-

Intermediate for Bioactive Molecules: this compound serves as a crucial intermediate in the synthesis of more complex molecules. The carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, to build larger drug candidates.

-

Synthetic Cannabinoids: The indazole-3-carboxamide core is also found in a number of synthetic cannabinoids. The N-alkylation of indazole-3-carboxylic acids is a key step in the synthesis of these compounds.[7]

Caption: Key application areas of this compound.

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[8][9]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[8][10]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

First Aid Measures (based on analogous compounds):

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[8][10]

-

In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[8][10]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of biologically active compounds. Its synthesis, while requiring careful control of reaction conditions to ensure regioselectivity, is achievable through established N-alkylation methodologies. The presence of the fluorine atom and the carboxylic acid functional group provides chemists with a powerful tool for the design and development of novel therapeutics, particularly in the field of oncology. As with all chemical reagents, proper safety precautions should be observed during its handling and use.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [cymitquimica.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 5. 5-Fluoro-3-indazolecarboxylic acid(1077-96-9) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites [diva-portal.org]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid molecular weight

An In-Depth Technical Guide to the Physicochemical Characterization of 5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties and analytical characterization of this compound. Primarily focusing on the determination of its molecular weight, this document details the necessary calculations and the advanced analytical workflows required for its empirical verification. Tailored for researchers, scientists, and drug development professionals, this guide synthesizes theoretical data with practical, field-proven methodologies, establishing a framework for the robust validation of this and similar small molecule entities. We will explore the causality behind experimental choices, from initial purity assessments using chromatography to definitive structural elucidation and mass verification by spectroscopic techniques.

Part 1: Core Molecular Attributes

The foundational step in the characterization of any chemical entity is the unambiguous confirmation of its identity and fundamental properties. This section outlines the core attributes of this compound.

Chemical Identity

This compound is a fluorinated, N-methylated derivative of the indazole carboxylic acid scaffold. Such structures are of significant interest in medicinal chemistry and serve as key intermediates in the synthesis of pharmacologically active molecules.[3][4] The presence of the fluorine atom can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, making precise characterization essential.

Molecular Weight Determination

The molecular weight is a critical parameter, calculated from the molecular formula using the atomic weights of its constituent elements. It is essential to distinguish between the average molecular weight (based on the natural isotopic abundance of elements) and the monoisotopic mass (based on the mass of the most abundant isotope for each element), which is determined by high-resolution mass spectrometry.

Table 1: Calculation of Average Molecular Weight

| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 9 | 12.011 | 108.099 |

| Hydrogen (H) | 7 | 1.008 | 7.056 |

| Fluorine (F) | 1 | 18.998 | 18.998 |

| Nitrogen (N) | 2 | 14.007 | 28.014 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Total | Average Molecular Weight: | 194.165 g/mol |

-

Monoisotopic Mass: 194.0495 Da

-

Reported Molecular Weight: 194.1649932861328[1]

The monoisotopic mass is the value targeted in high-resolution mass spectrometry (HRMS) experiments to confirm the elemental composition of the molecule.

Part 2: Analytical Characterization Workflow

A single data point is insufficient for the complete characterization of a research compound. A multi-technique, orthogonal approach is required to establish identity, purity, and structure with a high degree of confidence. This workflow represents a self-validating system where each step confirms and builds upon the last.

Recommended Analytical Workflow Diagram

The following diagram illustrates a robust workflow for the comprehensive characterization of a newly synthesized batch of this compound.

Caption: A logical workflow for the synthesis and characterization of small molecules.

Detailed Experimental Protocols

-

Expertise & Rationale: RP-HPLC is the cornerstone of purity analysis in the pharmaceutical industry.[5] Its ability to separate complex mixtures based on hydrophobicity makes it ideal for resolving the target compound from starting materials, by-products, and other impurities.[6] This establishes a quantitative measure of purity, which is critical for subsequent assays.

-

Methodology:

-

System: Agilent 1260 Infinity II LC System or equivalent.

-

Column: C18 stationary phase (e.g., Zorbax, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 5 µL.

-

Detector: UV/Vis Diode Array Detector (DAD) at 254 nm and 280 nm.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock solution.

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

-

-

Expertise & Rationale: Mass spectrometry provides direct evidence of a compound's molecular weight.[7] While standard mass spectrometers confirm the nominal mass, high-resolution instruments (like TOF or Orbitrap) are essential for confirming the elemental formula.[8] HRMS provides a measured mass with high precision (typically <5 ppm error), allowing for the confident assignment of the C₉H₇FN₂O₂ formula by matching the experimental value to the theoretical monoisotopic mass (194.0495 Da).

-

Methodology:

-

System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive or Agilent 6545XT AdvanceBio LC/Q-TOF).

-

LC Method: Utilize a rapid UHPLC gradient similar to the purity method but on a shorter column to ensure sharp peaks.

-

Ionization Source: Electrospray Ionization (ESI) in both positive and negative modes. The carboxylic acid moiety makes negative mode detection of the [M-H]⁻ ion (m/z 193.0422) highly likely.

-

Scan Range: m/z 50 - 500.

-

Resolution: Set to >60,000.

-

Data Acquisition: Perform a full scan to detect the parent ion.

-

Validation: The observed mass of the molecular ion should be within 5 ppm of the calculated theoretical monoisotopic mass. For C₉H₇FN₂O₂, the theoretical [M-H]⁻ is 193.0422 Da. An observed mass between 193.0412 and 193.0432 Da would validate the elemental composition.

-

-

Expertise & Rationale: While MS confirms what a molecule weighs, Nuclear Magnetic Resonance (NMR) spectroscopy reveals its carbon-hydrogen framework, confirming what it is. Infrared (IR) spectroscopy provides complementary information by identifying key functional groups.[7] For this compound, ¹H, ¹³C, and ¹⁹F NMR are all critical for unambiguous structural assignment. FTIR is particularly powerful for confirming the presence of the carboxylic acid group.[7]

-

Methodology:

-

NMR Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR: Expect signals corresponding to the aromatic protons on the indazole ring and the N-methyl group protons. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: Expect 9 distinct carbon signals, including the carbonyl carbon of the carboxylic acid.

-

¹⁹F NMR: Expect a single signal, confirming the presence of one fluorine atom.

-

FTIR Sample Preparation: Analyze a small amount of the solid sample using an Attenuated Total Reflectance (ATR) accessory.

-

FTIR Analysis: Look for characteristic absorption bands: a broad O-H stretch (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹) for the carboxylic acid, along with C=C and C-N stretches in the fingerprint region.

-

Part 3: Data Interpretation and Summary

The trustworthiness of the characterization comes from the cohesive story told by all analytical data. The HPLC chromatogram establishes the purity of the sample being analyzed. The HRMS data confirms that the main peak has the correct elemental formula. Finally, the NMR and FTIR spectra confirm that the atoms are connected in the correct way to form this compound.

Table 2: Summary of Physicochemical Properties

| Property | Value | Source / Method |

| CAS Number | 886368-88-3 | Chemical Abstract Service[1] |

| Molecular Formula | C₉H₇FN₂O₂ | Elemental Analysis / HRMS[2] |

| Average Molecular Weight | 194.165 g/mol | Calculation from Atomic Weights |

| Monoisotopic Mass | 194.0495 Da | Theoretical Calculation |

| Experimentally Verified Mass | [M-H]⁻ at m/z 193.0422 ± 5ppm | High-Resolution Mass Spectrometry |

| Purity | >98% (Typical) | RP-HPLC |

| Identity Confirmation | Conforms to structure | NMR, FTIR[7] |

Conclusion

The determination of the molecular weight of this compound is a multi-faceted process that extends beyond simple calculation. It requires a systematic and orthogonal analytical approach to ensure scientific integrity. By integrating chromatographic separations with high-resolution mass spectrometry and spectroscopic techniques, researchers and drug development professionals can establish a comprehensive and trustworthy data package. This guide outlines such a workflow, emphasizing the rationale behind each step to provide a self-validating protocol for the definitive characterization of this important chemical entity.

References

- 1. This compound [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. diva-portal.org [diva-portal.org]

- 4. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. agilent.com [agilent.com]

- 7. pacificbiolabs.com [pacificbiolabs.com]

- 8. drugtargetreview.com [drugtargetreview.com]

An In-Depth Technical Guide to 5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. We will delve into its chemical identity, synthesis, analytical characterization, and known applications, offering field-proven insights to support advanced research and development activities.

Core Identity and Chemical Properties

This compound is a fluorinated derivative of indazole carboxylic acid. The presence of the fluorine atom and the N-methylation of the indazole ring system are critical modifications that can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block in drug discovery.

Nomenclature and Identifiers

The systematic IUPAC name for this compound is This compound . It is crucial to use precise identifiers to ensure the correct substance is being sourced and utilized in experimental work.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 886368-88-3 | [1][2] |

| Molecular Formula | C₉H₇FN₂O₂ | [2] |

| Molecular Weight | 194.16 g/mol | [1][2] |

| InChIKey | MZEJUCPSOXTCSZ-UHFFFAOYSA-N | [1] |

Physicochemical Properties

Understanding the physical and chemical properties is fundamental to designing experiments, formulating solutions, and predicting the compound's behavior in biological systems.

| Computed Property | Value | Source |

| XLogP3 | 1.5 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Topological Polar Surface Area | 55.1 Ų | [2] |

| Complexity | 249 | [2] |

Synthesis and Mechanistic Rationale

The synthesis of this compound typically starts from its non-methylated precursor, 5-Fluoro-1H-indazole-3-carboxylic acid. The critical step is the selective N-alkylation of the indazole ring.

Synthetic Workflow Overview

The general strategy involves the regioselective methylation of the N1 position of the indazole core. This is a common challenge in indazole chemistry, as alkylation can occur at either the N1 or N2 position. The choice of base and solvent system is paramount to achieving high selectivity.

Caption: General workflow for N-methylation of the indazole core.

Detailed Experimental Protocol (Exemplary)

This protocol is based on established methods for selective N-alkylation of indazole-3-carboxylic acids.[3]

Objective: To synthesize this compound via selective N1 methylation.

Materials:

-

5-Fluoro-1H-indazole-3-carboxylic acid (1.0 equiv)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methyl iodide (CH₃I) (1.5 equiv)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-Fluoro-1H-indazole-3-carboxylic acid.

-

Solvent Addition: Add anhydrous DMF to dissolve the starting material. Cool the solution to 0°C using an ice bath.

-

Causality: The use of an aprotic polar solvent like DMF is crucial as it effectively solvates the cations, leaving the indazole anion more reactive. Cooling to 0°C helps to control the exothermic reaction during the addition of the strong base.

-

-

Deprotonation: Add sodium hydride portion-wise to the stirred solution over 15 minutes. Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates both the carboxylic acid and the indazole N-H proton, forming a dianion. This step is critical for activating the molecule for alkylation.

-

-

Alkylation: Cool the reaction mixture back to 0°C and add methyl iodide dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Causality: The N1 position of the indazole anion is generally more sterically accessible and electronically favored for alkylation compared to the N2 position, leading to regioselectivity.[3]

-

-

Quenching and Workup: Carefully quench the reaction by slowly adding it to ice-cold water. Acidify the aqueous solution to pH ~2-3 with 1 M HCl.

-

Causality: Quenching deactivates any remaining NaH. Acidification protonates the carboxylate, ensuring the final product is in its neutral carboxylic acid form, which is less soluble in water and can be extracted.

-

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield the pure product.

Applications and Significance in Research

Indazole derivatives are privileged scaffolds in medicinal chemistry, known for a wide range of biological activities.[4] The N-methylated indazole carboxylic acid core is a key structural motif in several classes of therapeutic agents.

Role as a Synthetic Intermediate

This compound is primarily utilized as a key building block or intermediate in the synthesis of more complex bioactive molecules.[5][6]

-

Oncology: The indazole scaffold is integral to the development of various enzyme inhibitors, including those targeting kinases involved in cancer cell proliferation.[5]

-

Synthetic Cannabinoids: The parent structure, indazole-3-carboxylic acid, is a well-known precursor in the synthesis of synthetic cannabinoids.[3] The N-alkylation step is a key part of creating these molecules.

-

Agrochemicals: Fluorinated heterocyclic compounds are also explored in agricultural science for the development of novel pesticides and crop protection agents due to their enhanced biological activity.[5]

Biological Pathway Relationship

While this specific molecule is an intermediate, the final compounds derived from it often target key signaling pathways in human disease. For example, many indazole-based kinase inhibitors function by blocking ATP-binding sites, thereby inhibiting downstream signaling cascades.

Caption: Inhibition of a generic kinase pathway by an indazole derivative.

Analytical Characterization

Rigorous analytical validation is required to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. The ¹H NMR would confirm the presence of the N-methyl group (a singlet around 3.8-4.2 ppm) and the aromatic protons. ¹⁹F NMR is used to verify the presence and chemical environment of the fluorine atom.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition (C₉H₇FN₂O₂), which should match the calculated exact mass of 194.0492.[2]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound.[7] A high-purity sample (>95%) is typically required for subsequent research applications.

Safety and Handling

While specific toxicity data for this compound is not widely published, its non-methylated parent compound, 5-Fluoro-1H-indazole-3-carboxylic acid, provides a basis for handling precautions.

-

GHS Hazard Statements (for parent compound): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][9]

-

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.[10]

-

References

- 1. This compound [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. diva-portal.org [diva-portal.org]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. 1H-Indazole-3-Carboxylic Acid Methyl Ester - Natural Micron Pharm Tech [nmpharmtech.com]

- 7. 1077-96-9|5-Fluoro-1H-indazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 8. 5-fluoro-1H-indazole-3-carboxylic acid | C8H5FN2O2 | CID 14999052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-Fluoro-3-indazolecarboxylic acid | 1077-96-9 [amp.chemicalbook.com]

- 10. usbio.net [usbio.net]

An In-depth Technical Guide to the Safety and Hazards of 5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid

Abstract

This technical guide provides a comprehensive safety and hazard profile for 5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid (CAS No. 886368-88-3). As a specialized heterocyclic compound, it belongs to the indazole class of molecules, which are recognized as crucial pharmacophores in modern drug discovery, particularly in the development of kinase inhibitors for oncology.[1] Given the limited publicly available, compound-specific toxicological data, this guide employs a precautionary principle, deriving a robust safety framework from the known hazards of structurally analogous indazole carboxylic acids. This document is intended for researchers, chemists, and drug development professionals who may handle this compound, providing essential information on hazard identification, safe handling protocols, emergency procedures, and proper storage and disposal.

Section 1: Compound Identification and Physicochemical Properties

This compound is a fluorinated derivative of a methylated indazole carboxylic acid. The presence of the indazole core, a fused benzene and pyrazole ring system, makes it a valuable scaffold in medicinal chemistry.[1][2] The addition of a fluorine atom and a methyl group modifies its electronic properties, solubility, and metabolic stability, making it a compound of interest for targeted therapeutic development.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 886368-88-3 | [3] |

| Molecular Formula | C₉H₇FN₂O₂ | [3] |

| Molecular Weight | 194.16 g/mol | [3] |

| Appearance | Likely an off-white to yellow crystalline powder (inferred from analogs) | [2] |

| Purity | Typically >95% for laboratory use | [3] |

Section 2: Hazard Identification and GHS Classification (Inferred)

Caption: Hazard assessment logic based on structural analog data.

Table 2: Inferred GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) |

This classification is inferred from data on analogous compounds and should be used for risk assessment until specific data becomes available.[4][5][6]

Section 3: Toxicological Profile and Health Effects

The primary routes of exposure for laboratory personnel are inhalation of dust particles, skin contact, eye contact, and accidental ingestion. Based on the inferred GHS classification, the following health effects are anticipated:

-

Acute Oral Toxicity: The compound is predicted to be harmful if ingested.[5][6] Symptoms may include gastrointestinal distress.

-

Skin Irritation: Direct contact with the skin is likely to cause irritation, characterized by redness, itching, and inflammation.[4][5]

-

Eye Irritation: As a fine powder, the compound poses a significant risk to the eyes, causing serious irritation upon contact.[4][5][6] Symptoms include pain, redness, and watering, with potential for corneal damage if not promptly addressed.

-

Respiratory Irritation: Inhalation of airborne dust may irritate the respiratory tract, leading to coughing and shortness of breath.[4][5]

Chronic Exposure: No data is available on the long-term effects, carcinogenicity, or reproductive toxicity of this compound. In the absence of such information, exposure should be minimized, and it should be treated as a substance with unknown chronic toxicity.

Section 4: Experimental Protocols for Safe Handling

A systematic approach to handling is critical to minimize exposure. The following workflow outlines the necessary steps for safely managing this compound in a research environment.

Caption: Standard operating procedure workflow for handling the compound.

Step-by-Step Handling Protocol

-

Engineering Controls: All manipulations, including weighing and solution preparation, must be performed within a certified chemical fume hood to prevent inhalation of dust.[7] Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[8]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a full-face shield as described in OSHA 29 CFR 1910.133 or European Standard EN166.[7]

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Inspect gloves for tears or holes before use and change them frequently, especially after direct contact.

-

Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be worn.

-

-

Hygiene Practices:

-

Avoid creating dust when handling the solid material.[5]

-

Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5][6]

-

Contaminated clothing should be removed and washed before reuse.

-

Section 5: Emergency and First-Aid Procedures

Immediate and appropriate action is crucial in the event of an exposure.

-

Inhalation: If dust is inhaled, immediately move the affected person to fresh air. If breathing is difficult or symptoms such as coughing persist, seek medical attention.[8]

-

Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation develops or persists, seek medical advice.[8]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[8] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting.[7] Rinse the mouth thoroughly with water. If the person is conscious, have them drink plenty of water. Call a poison control center or seek immediate medical attention.[5]

-

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use a water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[5]

-

Specific Hazards: Thermal decomposition can lead to the release of hazardous and irritating gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

-

Section 6: Storage and Disposal Recommendations

Proper storage and disposal are essential for maintaining laboratory safety and environmental compliance.

-

Storage Conditions:

-

Disposal:

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound [cymitquimica.com]

- 4. 5-fluoro-1H-indazole-3-carboxylic acid | C8H5FN2O2 | CID 14999052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

The Indazole Core: A Journey from Serendipitous Discovery to Rational Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole scaffold, a bicyclic heteroaromatic system, has carved a significant niche in medicinal chemistry, serving as the foundational structure for a diverse array of therapeutic agents. This guide provides a comprehensive exploration of the discovery and history of substituted indazole carboxylic acids, tracing their evolution from early synthetic curiosities to rationally designed pharmaceuticals. We will delve into the pivotal chemical reactions that enabled their creation, the serendipitous discoveries of their biological activities, and the modern methodologies that continue to expand their therapeutic potential.

The Dawn of Indazole Chemistry: From Fischer's Cyclization to the Jacobson Rearrangement

The story of indazoles begins in the late 19th century with the pioneering work of German chemist Emil Fischer. In 1883, while investigating the reactions of arylhydrazines, Fischer reported the synthesis of an "indazolone" by heating ortho-hydrazinobenzoic acid.[1] This intramolecular condensation and cyclization, driven by the loss of a water molecule, marked the first documented creation of the indazole ring system.[2] Although not the parent indazole, this discovery laid the crucial groundwork for future explorations into this novel heterocyclic family.

A significant advancement in indazole synthesis came with the Jacobson Indazole Synthesis , which involves the intramolecular cyclization of N-nitroso-o-alkylanilines. This reaction proceeds through an intramolecular azo coupling, with an initial acyl shift being a key step in the mechanism.[3] This method provided a more direct route to the indazole core and expanded the possibilities for creating substituted derivatives.

The Davis-Beirut Reaction: A Versatile Tool for 2H-Indazole Synthesis

Another important classical method is the Davis-Beirut Reaction , which allows for the synthesis of 2H-indazoles from the reaction of a N-substituted 2-nitrobenzylamine in the presence of a base.[4] The reaction is believed to proceed through the formation of a carbanion intermediate.[2][4] This method is particularly valuable for its use of inexpensive starting materials and avoidance of toxic metals.[4]

The Rise of Indazole Carboxylic Acids in Medicinal Chemistry

The introduction of a carboxylic acid moiety onto the indazole scaffold proved to be a pivotal moment in the history of these compounds, unlocking a wide range of biological activities. The electron-withdrawing nature of the carboxylic acid group, coupled with its ability to participate in hydrogen bonding and salt formation, made these derivatives particularly attractive for drug development.

Early Discoveries: Anti-inflammatory and Analgesic Properties

Early investigations into substituted indazole carboxylic acids revealed their potent anti-inflammatory and analgesic properties, positioning them as promising alternatives to existing non-steroidal anti-inflammatory drugs (NSAIDs).

Bendazac , or bendazolic acid, emerged as a notable early example.[5] Its primary mechanism of action is the inhibition of protein denaturation, a key process in inflammation and cataract formation.[1][6][7] Bendazac has been shown to protect lens proteins from denaturation induced by heat and UV radiation.[8] It also exhibits antioxidant properties and can inhibit the glycation of lens proteins, further contributing to its anti-cataract effects.[1][9]

Benzydamine is another prominent indazole-based anti-inflammatory agent. Unlike traditional NSAIDs that primarily inhibit cyclooxygenase (COX) enzymes, benzydamine's mechanism is more complex. It stabilizes cellular membranes, inhibits the production of pro-inflammatory cytokines like TNF-α and interleukins, and exhibits local anesthetic properties by blocking sodium channels.[10][11][12]

Expanding the Therapeutic Landscape: Anticancer and Male Contraceptive Agents

The therapeutic potential of substituted indazole carboxylic acids extends beyond inflammation.

Lonidamine , an indazole-3-carboxylic acid derivative, was initially investigated as an antispermatogenic agent but was later found to possess significant anticancer activity.[13][14] Its mechanism of action is multifaceted, primarily targeting the energy metabolism of cancer cells. Lonidamine inhibits glycolysis by targeting mitochondrially bound hexokinase and also disrupts mitochondrial respiration.[13][14][15][16] This leads to a decrease in cellular ATP, inducing apoptosis in cancer cells.[5][13][16]

Gamendazole , another indazole carboxylic acid derivative, is a potent oral male contraceptive agent.[17] Its primary target is the Sertoli cells in the testes.[18][17][19][20][21] Gamendazole has been shown to bind to Heat Shock Protein 90 Beta (HSP90B1) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (eEF1A), leading to the disruption of Sertoli cell-spermatid junctions and subsequent infertility.[18][17][20]

Evolution of Synthetic Methodologies for Indazole-3-Carboxylic Acids

The growing interest in the therapeutic applications of indazole-3-carboxylic acids spurred the development of more efficient and versatile synthetic routes.

Classical Approaches

One of the classical methods for the synthesis of 1H-indazole-3-carboxylic acid starts from isatin . The process involves the hydrolysis of isatin, followed by diazotization, reduction to form an aryl hydrazine, and subsequent acid-catalyzed cyclization.[22]

Modern Synthetic Strategies

Modern synthetic chemistry has introduced a variety of more sophisticated and efficient methods for constructing the indazole-3-carboxylic acid scaffold. These often involve transition-metal-catalyzed cross-coupling reactions and the use of novel starting materials.

A notable modern approach involves the 1,3-dipolar cycloaddition of arynes with diazo compounds . For instance, benzyne, generated in situ from precursors like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, can react with ethyl diazoacetate to efficiently produce ethyl 1H-indazole-3-carboxylate.[23] This method offers mild reaction conditions and tolerates a range of functional groups.

The following table summarizes the evolution of key synthetic strategies for the indazole core, highlighting the progression from classical, often harsh, methods to more refined and versatile modern techniques.

| Synthetic Strategy | Key Features & Advantages | Limitations |

| Fischer Indazolone Synthesis | Foundational method, established the indazole ring system. | Limited to indazolones, harsh conditions. |

| Jacobson Indazole Synthesis | Direct route to the indazole core, expanded synthetic possibilities. | Use of nitroso compounds, potential for side reactions. |

| Davis-Beirut Reaction | Good for 2H-indazoles, uses inexpensive starting materials, metal-free. | Can have regioselectivity issues. |

| Synthesis from Isatin | A classical, multi-step route to 1H-indazole-3-carboxylic acid. | Can be lengthy and have moderate overall yields. |

| Aryne Cycloaddition | Modern, efficient method, mild conditions, good functional group tolerance. | Requires specialized aryne precursors. |

Key Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of key indazole carboxylic acid intermediates and derivatives, reflecting both classical and modern approaches.

Protocol 1: Synthesis of 1H-Indazole-3-Carboxylic Acid from Isatin (Classical Approach)

This protocol is a representation of the classical multi-step synthesis of the core carboxylic acid.

Step 1: Hydrolysis of Isatin

-

To a solution of isatin (1.0 eq) in aqueous sodium hydroxide (2.0 eq), stir the mixture at room temperature until the isatin has completely dissolved.

-

Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-aminophenylglyoxylic acid.

Step 2: Diazotization and Reduction

-

Dissolve the 2-aminophenylglyoxylic acid (1.0 eq) in a solution of hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

To the resulting diazonium salt solution, add a cold solution of stannous chloride (3.0 eq) in concentrated hydrochloric acid dropwise, keeping the temperature below 10 °C.

-

Stir the reaction mixture for 1-2 hours at low temperature.

Step 3: Cyclization

-

Heat the reaction mixture from the previous step to reflux for 1-2 hours.

-

Cool the mixture to room temperature and filter the precipitate.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 1H-indazole-3-carboxylic acid.

Protocol 2: Synthesis of Ethyl 1H-Indazole-3-carboxylate via Aryne Cycloaddition (Modern Approach)[24]

This protocol illustrates a modern, efficient synthesis using an in-situ generated aryne.

Materials:

-

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate

-

Ethyl diazoacetate

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 eq) and ethyl diazoacetate (1.5 eq) in anhydrous THF.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

With vigorous stirring, add the TBAF solution (1.8 eq) dropwise via syringe over approximately 40 minutes.

-

After the addition is complete, stir the mixture at -78 °C for 1.5 hours.

-

Allow the reaction to slowly warm to room temperature overnight.

-

Concentrate the reaction mixture by rotary evaporation.

-

Partition the residue between EtOAc and saturated aqueous NaHCO₃.

-

Separate the layers and extract the aqueous layer with EtOAc.

-

Combine the organic extracts, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford ethyl 1H-indazole-3-carboxylate as an off-white solid.

Causality of Experimental Choices: The use of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate as an aryne precursor is due to its ability to generate benzyne under mild, fluoride-promoted conditions.[23] The low reaction temperature (-78 °C) is crucial to control the high reactivity of the in-situ generated benzyne and to ensure selective cycloaddition with ethyl diazoacetate. TBAF serves as the fluoride source to initiate the elimination reaction. The workup with NaHCO₃ is to neutralize any acidic byproducts.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the core mechanisms of key synthetic routes to the indazole scaffold.

Caption: The Jacobson Indazole Synthesis pathway.

Caption: The Davis-Beirut Reaction mechanism.

The Future of Indazole Carboxylic Acids in Drug Discovery

The journey of substituted indazole carboxylic acids, from their initial discovery to their current status as privileged scaffolds in medicinal chemistry, is a testament to the power of synthetic innovation and the continuous search for novel therapeutic agents. The versatility of the indazole core, coupled with the diverse functionalities that can be introduced, ensures that this remarkable heterocyclic system will continue to be a fertile ground for drug discovery for years to come. Future research will likely focus on the development of even more selective and potent indazole derivatives, the exploration of new therapeutic applications, and the refinement of synthetic methodologies to be more efficient and environmentally friendly.

References

- 1. What is the mechanism of Bendazac Lysine? [synapse.patsnap.com]

- 2. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Studies on the mechanism of action of bendazac (AF 983) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Basic data supporting the use of the l-lysine salt of bendazac in cataract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bendazac decreases in vitro glycation of human lens crystallins. Decrease of in vitro protein glycation by bendazac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Benzydamine Hydrochloride? [synapse.patsnap.com]

- 11. The role of benzydamine in prevention and treatment of chemoradiotherapy-induced mucositis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lonidamine - Wikipedia [en.wikipedia.org]

- 14. Mechanism of antineoplastic activity of lonidamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanism of Antineoplastic Activity of Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What is the mechanism of Lonidamine? [synapse.patsnap.com]

- 17. Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [PDF] Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. | Semantic Scholar [semanticscholar.org]

- 19. academic.oup.com [academic.oup.com]

- 20. researchgate.net [researchgate.net]

- 21. academic.oup.com [academic.oup.com]

- 22. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 23. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

protocol for N-methylation of 5-fluoro-1H-indazole-3-carboxylic acid

An Application Note and Protocol for the Regioselective N-Methylation of 5-fluoro-1H-indazole-3-carboxylic acid

Authored by a Senior Application Scientist

Abstract

N-alkylated indazoles are a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in numerous therapeutic agents.[1][2][3] The regiochemical outcome of N-alkylation on the indazole core, however, presents a significant synthetic challenge, often yielding a mixture of N1 and N2 isomers.[2][4][5] This application note provides a detailed, field-proven protocol for the highly regioselective N1-methylation of 5-fluoro-1H-indazole-3-carboxylic acid. We will delve into the mechanistic principles governing regioselectivity and present a step-by-step methodology designed for reproducibility and scalability. The protocol's trustworthiness is established through its self-validating design, which leverages stoichiometric control to favor the desired thermodynamic product.

Mechanistic Rationale: The Challenge of Regioselectivity

The indazole nucleus possesses two nitrogen atoms, N1 and N2, that can undergo alkylation. The molecule exists in two tautomeric forms, the 1H- and 2H-indazole, with the 1H-tautomer being thermodynamically more stable.[4][5] Direct alkylation of the neutral indazole or its mono-anion typically results in a mixture of N1 and N2 products, with the ratio being highly dependent on the substrate's electronic properties, the choice of base, solvent, and the alkylating agent.[4][5]

-

N1-Alkylation (Thermodynamic Product): The N1-substituted indazole is generally the more thermodynamically stable isomer. Conditions that allow for equilibrium, or those that stabilize the N1-anion, tend to favor this product.[2][6]

-

N2-Alkylation (Kinetic Product): The N2 position can be more nucleophilic, leading to it being the kinetically favored product under certain conditions.[4][7]

For substrates like 5-fluoro-1H-indazole-3-carboxylic acid, the presence of two acidic protons (the N-H of the indazole and the O-H of the carboxylic acid) offers a unique opportunity for synthetic control. By employing a sufficient excess of a strong, non-nucleophilic base, a dianion can be generated. This dianion formation is key to achieving high regioselectivity. The subsequent methylation is directed overwhelmingly to the N1 position, a strategy that has been successfully patented for similar structures.[8]

Caption: Reaction pathway for selective N1-methylation.

Experimental Protocol: Selective N1-Methylation

This protocol is designed for the selective synthesis of 1-methyl-5-fluoro-1H-indazole-3-carboxylic acid.

Reagents and Materials

| Reagent | Supplier | CAS No. | Molecular Weight ( g/mol ) | Notes |

| 5-fluoro-1H-indazole-3-carboxylic acid | Various | 1077-96-9 | 180.14 | Starting material. Ensure it is dry.[9][10][11] |

| Sodium Hydride (NaH), 60% dispersion in oil | Sigma-Aldrich | 7646-69-7 | 24.00 | Highly reactive with water. Handle under inert atmosphere. |

| Dimethyl Sulfate (Me₂SO₄) | Sigma-Aldrich | 77-78-1 | 126.13 | Extremely Toxic & Carcinogen. Handle with extreme caution in a fume hood.[12] |

| N,N-Dimethylformamide (DMF), Anhydrous | Various | 68-12-2 | 73.09 | Use a dry, high-purity grade (<50 ppm water). |

| Diethyl Ether (Et₂O), Anhydrous | Various | 60-29-7 | 74.12 | For washing and extraction. |

| Hydrochloric Acid (HCl), 2M aqueous solution | Various | 7647-01-0 | 36.46 | For acidification during work-up. |

| Ethyl Acetate (EtOAc) | Various | 141-78-6 | 88.11 | For extraction. |

| Brine (Saturated aqueous NaCl solution) | Lab-prepared | 7647-14-5 | 58.44 | For washing. |

| Magnesium Sulfate (MgSO₄), Anhydrous | Various | 7487-88-9 | 120.37 | For drying organic layers. |

Equipment

-

Three-neck round-bottom flask with a magnetic stir bar

-

Nitrogen or Argon gas inlet and bubbler

-

Septa and syringes for reagent addition

-

Ice-water bath

-

Rotary evaporator

-

Standard laboratory glassware for extraction and filtration

Step-by-Step Methodology

Caption: Experimental workflow for N1-methylation.

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum. Purge the flask with nitrogen gas for 10-15 minutes to ensure an inert atmosphere.

-

Reagent Charging: To the flask, add 5-fluoro-1H-indazole-3-carboxylic acid (1.0 eq, e.g., 1.80 g, 10.0 mmol). Via syringe, add anhydrous DMF (approx. 10 mL per gram of starting material). Stir the resulting suspension.

-

Cooling: Place the flask in an ice-water bath and cool the suspension to 0 °C.

-

Dianion Formation: Carefully add sodium hydride (60% dispersion, 2.2 eq, e.g., 880 mg, 22.0 mmol) in small portions over 15-20 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation and that the gas outlet is not blocked. After the addition is complete, allow the mixture to stir at 0 °C for 1 hour. The mixture should become a clearer solution as the dianion forms.

-

Methylation: While maintaining the temperature at 0 °C, add dimethyl sulfate (1.2 eq, e.g., 1.14 mL, 12.0 mmol) dropwise via syringe over 10 minutes. After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

-

Work-up - Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice-water bath. Carefully and slowly quench the reaction by adding water dropwise to destroy any unreacted NaH.

-

Acidification and Extraction: Add more water and acidify the aqueous mixture to a pH of 2-3 using 2M HCl. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).

-

Washing and Drying: Combine the organic extracts and wash them with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

Product Characterization

The regiochemistry of the final product must be confirmed. N1 and N2 isomers can be distinguished using a combination of spectroscopic methods.

-

NMR Spectroscopy: ¹H NMR will show a singlet for the N-methyl group. The chemical shift of this peak and the surrounding aromatic protons will differ between the N1 and N2 isomers. Critically, 2D NMR experiments like HMBC can definitively establish the connectivity between the methyl group and the indazole ring.[6]

-

Mass Spectrometry: Provides the molecular weight of the product (C₉H₇FN₂O₂, MW: 194.16), confirming successful methylation.[13]

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | Inactive NaH; wet solvent (DMF) or starting material. | Use fresh NaH from a newly opened container. Ensure all reagents and glassware are scrupulously dry. Use anhydrous grade DMF. |

| Mixture of N1 and N2 Isomers | Insufficient base (only mono-anion formed); reaction temperature too high. | Ensure at least 2.1-2.2 equivalents of NaH are used to form the dianion. Maintain low temperatures during base and electrophile addition. |

| Formation of Methyl Ester | The carboxylate anion reacts with dimethyl sulfate. | This is a potential side reaction. Using slightly less than a stoichiometric amount of dimethyl sulfate after dianion formation can minimize this. The ester can be hydrolyzed back to the acid if necessary. |

| Difficult Work-up / Emulsion | Residual DMF. | During the work-up, add a larger volume of water before extraction to ensure all DMF remains in the aqueous phase. Multiple washes with brine can help break emulsions. |

Safety and Handling

-

Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere.

-

Dimethyl Sulfate (Me₂SO₄): Extremely toxic, a potent alkylating agent, and a suspected human carcinogen.[12][14] It is corrosive and can cause severe burns. Always handle dimethyl sulfate in a certified chemical fume hood using appropriate PPE, including heavy-duty gloves (e.g., butyl rubber), a lab coat, and safety goggles. Have a quench solution (e.g., dilute ammonium hydroxide) readily available to neutralize spills and decontaminate glassware.[14]

-

General Precautions: Perform the entire reaction in a well-ventilated fume hood. Wear standard PPE at all times.

Conclusion

This application note provides a robust and highly regioselective protocol for the N1-methylation of 5-fluoro-1H-indazole-3-carboxylic acid. The key to success lies in the stoichiometric control of the deprotonation step, generating a dianion intermediate that directs the methylation to the desired N1 position. By carefully following this procedure and adhering to the safety precautions, researchers can reliably synthesize this valuable building block for drug discovery and development programs.

References

- 1. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.ucc.ie [research.ucc.ie]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wuxibiology.com [wuxibiology.com]

- 8. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. 5-fluoro-1H-indazole-3-carboxylic acid | C8H5FN2O2 | CID 14999052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 5-Fluoro-3-indazolecarboxylic acid | 1077-96-9 [amp.chemicalbook.com]

- 12. Dimethyl sulfate - Wikipedia [en.wikipedia.org]

- 13. 5-Fluoro-1-methyl-1h-indazole-3-carboxylic acid [cymitquimica.com]

- 14. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]

5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid as a pharmaceutical intermediate

Application Notes & Protocols: 5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid

A Guide for Researchers in Pharmaceutical Development

Introduction and Significance

This compound is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid indazole core, combined with the strategic placement of a fluorine atom and a methyl group, provides a unique scaffold for designing potent and selective therapeutic agents. The indazole ring system is a well-established pharmacophore found in numerous approved drugs, valued for its ability to participate in various biological interactions.

The introduction of a fluorine atom at the 5-position is a critical design element. Fluorine's high electronegativity and small size can profoundly influence a molecule's properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability.[1] The N-methylation at the 1-position prevents the formation of regioisomers in subsequent reactions and can further modulate the compound's pharmacological profile.

These application notes provide a comprehensive guide to the synthesis, purification, characterization, and safe handling of this compound, establishing its role as a key intermediate for the synthesis of advanced drug candidates, particularly in oncology.[2]

Physicochemical and Computed Properties

A summary of the key properties of the title compound is provided below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₉H₇FN₂O₂ | [3] |

| Molecular Weight | 194.16 g/mol | [3][4] |

| CAS Number | 886368-88-3 | [3] |

| Appearance | Typically an off-white to yellow solid | [2] |

| Purity (Typical) | ≥95% | [4] |

| XLogP3 | 1.5 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Topological Polar Surface Area | 55.1 Ų | [3] |

| Storage Conditions | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. | [5][6] |

Synthetic Protocol: N-Methylation of 5-Fluoro-1H-indazole-3-carboxylic acid

The most direct and regioselective route to the title compound involves the N-alkylation of the readily available precursor, 5-fluoro-1H-indazole-3-carboxylic acid. The protocol below is based on established methods for selective N1 alkylation of the indazole ring.[7]

Principle and Rationale

The indazole ring contains two nitrogen atoms, but the N1 proton is significantly more acidic than the N2 proton, especially with the electron-withdrawing carboxylic acid group at the C3 position. This allows for selective deprotonation at N1 using a suitable base. The resulting indazolide anion then acts as a nucleophile, attacking an electrophilic methyl source (e.g., methyl iodide) in a classic SN2 reaction.

-

Choice of Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the indazole, driving the reaction to completion. Alternatives like potassium carbonate (K₂CO₃) can also be used under different conditions, but may require higher temperatures or longer reaction times.

-

Choice of Solvent: Anhydrous N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent that effectively solvates the sodium cation and facilitates the SN2 reaction without interfering with the strong base.[7]

-

Regioselectivity: This method provides high selectivity for the N1-methylated product, which is often the desired isomer for subsequent coupling reactions in pharmaceutical synthesis.[7]

Synthesis Workflow Diagram

Caption: Workflow for the N-methylation of 5-fluoro-1H-indazole-3-carboxylic acid.

Step-by-Step Experimental Protocol

Materials:

-

5-Fluoro-1H-indazole-3-carboxylic acid (1.0 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq)

-